molecular formula C11H14FNO B14813804 4-Cyclopropoxy-5-fluoro-2-isopropylpyridine

4-Cyclopropoxy-5-fluoro-2-isopropylpyridine

Cat. No.: B14813804
M. Wt: 195.23 g/mol
InChI Key: SFZCPWVUOSSAAK-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-fluoro-2-(propan-2-yl)pyridine is an organic compound with the molecular formula C11H14FNO It is a pyridine derivative characterized by the presence of a cyclopropoxy group at the 4-position, a fluorine atom at the 5-position, and an isopropyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropoxy-5-fluoro-2-(propan-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-5-fluoro-2-(propan-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boron Reagents: Employed in Suzuki–Miyaura coupling.

    Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

4-Cyclopropoxy-5-fluoro-2-(propan-2-yl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyclopropoxy-5-fluoro-2-(propan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and cyclopropoxy group can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-5-fluoro-2-(propan-2-yl)pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the cyclopropoxy, fluorine, and isopropyl groups provides distinct properties that differentiate it from other pyridine derivatives .

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

4-cyclopropyloxy-5-fluoro-2-propan-2-ylpyridine

InChI

InChI=1S/C11H14FNO/c1-7(2)10-5-11(9(12)6-13-10)14-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI Key

SFZCPWVUOSSAAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(C(=C1)OC2CC2)F

Origin of Product

United States

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